molecular formula C8H12N8O B5751652 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE

1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE

Cat. No.: B5751652
M. Wt: 236.23 g/mol
InChI Key: XVIJGAOKSCPMAL-WJDWOHSUSA-N
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Description

1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected via a non-azoxy linkage, with ethyl groups attached to the nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Rings: The triazole rings can be synthesized using “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Non-Azoxy Linkage: The non-azoxy linkage can be formed through a series of oxidation and reduction reactions, often involving reagents such as hydrogen peroxide and sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole rings can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted triazole compounds with various functional groups.

Scientific Research Applications

1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit carbonic anhydrase, leading to reduced cellular proliferation.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell growth, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

    1-ETHYL-1H-1,2,3-TRIAZOLE: A simpler triazole derivative with similar biological activities.

    4-ETHYL-1H-1,2,3-TRIAZOLE: Another triazole derivative with ethyl substitution at a different position.

    1,2,4-TRIAZOLE: A related triazole compound with a different nitrogen arrangement.

Uniqueness: 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE is unique due to its non-azoxy linkage and dual triazole rings, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

(Z)-(1-ethyltriazol-4-yl)-(1-ethyltriazol-4-yl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N8O/c1-3-14-5-7(9-12-14)11-16(17)8-6-15(4-2)13-10-8/h5-6H,3-4H2,1-2H3/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJGAOKSCPMAL-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)N=[N+](C2=CN(N=N2)CC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(N=N1)/N=[N+](/C2=CN(N=N2)CC)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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